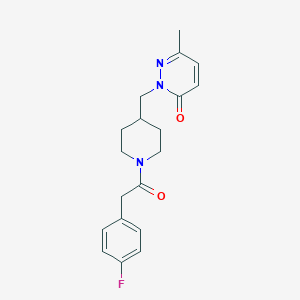
2-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one , also known by its CAS number 2097922-25-1, is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H23FN4O3, with a molecular weight of 446.5 g/mol. The structure features a piperidine ring substituted with a 4-fluorophenylacetyl group and a methylpyridazinone moiety. This combination suggests potential interactions with various biological targets.
Pharmacological Profile
- Antitumor Activity : Preliminary studies indicate that derivatives of pyridazinones exhibit significant antitumor effects. For instance, compounds structurally related to this compound have shown efficacy in inducing apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of the Bcl-2 family proteins .
- Orexin Receptor Antagonism : The compound has been explored for its potential as an orexin receptor antagonist, which could have implications for treating sleep disorders and obesity. Structure-activity relationship studies have indicated that modifications to the piperidine ring enhance selectivity and potency against specific orexin receptors .
- Inhibition of Enzymatic Activity : The compound's structural features allow it to interact with various enzymes involved in metabolic pathways, potentially influencing insulin signaling and glucose metabolism. In vitro assays demonstrated that similar compounds can inhibit protein-tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Effects : A study on SL-01, a related compound, showed that it effectively delayed tumor growth in xenograft models by inducing apoptosis through increased caspase activity and altering the Bax/Bcl-2 ratio . These findings support the hypothesis that this compound may exhibit similar properties.
- Molecular Docking Studies : In silico molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression. These studies provide insights into how structural modifications can enhance biological activity .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Piperidine Ring | Substituent variation | Alters receptor binding affinity |
| Fluorophenyl Group | Positioning of fluorine | Enhances lipophilicity and receptor selectivity |
| Methyl Group on Pyridazine | Presence/absence | Influences metabolic stability |
属性
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-2-7-18(24)23(21-14)13-16-8-10-22(11-9-16)19(25)12-15-3-5-17(20)6-4-15/h2-7,16H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBFLGFKIYVVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














